molecular formula C20H18N2O3S B381828 Methyl 4-[(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylmethyl]benzoate

Methyl 4-[(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylmethyl]benzoate

Cat. No. B381828
M. Wt: 366.4 g/mol
InChI Key: PEPKSAPFSJMXLU-UHFFFAOYSA-N
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Description

Methyl 4-[(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylmethyl]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a quinazoline derivative that exhibits potent biological activity and has been studied extensively for its pharmacological properties.

Scientific Research Applications

Synthesis and Characterization

  • Antimicrobial and Antifungal Properties : New quinazolines have been synthesized and evaluated for their antibacterial and antifungal activities, showing promise as antimicrobial agents against various strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi like C. albicans, A. niger, and A. clavatus (Desai, Shihora, & Moradia, 2007).

  • Antitumor Activity : Quinazolinone derivatives have been designed, synthesized, and evaluated for in vitro antitumor activity, demonstrating significant broad-spectrum antitumor activity, including against CNS, renal, and breast cancer cell lines, highlighting their potential in cancer therapy (Al-Suwaidan et al., 2016).

  • Corrosion Inhibition : Certain quinazolin-4(3H)-one derivatives have been evaluated for their corrosion inhibition properties on mild steel in hydrochloric acid solution, indicating their efficiency depends on the nitrogen content, concentration, and molecular weight of the inhibitor (Kadhim et al., 2017).

Advanced Applications

  • Synthetic Methodologies : Research has developed novel synthesis methods for quinazolin-4(3H)-one derivatives, employing microwave activation tailored by phase-transfer catalysis. These methodologies offer an efficient and eco-friendly approach to producing compounds with potential antimicrobial and antitumor activities (El-Badry, El-hashash, & Al-Ali, 2020).

  • Tubulin Polymerization Inhibition : Some synthesized compounds have shown promising antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization, which is crucial for cancer cell growth and proliferation (Minegishi et al., 2015).

properties

IUPAC Name

methyl 4-[(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylmethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-3-12-22-18(23)16-6-4-5-7-17(16)21-20(22)26-13-14-8-10-15(11-9-14)19(24)25-2/h3-11H,1,12-13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPKSAPFSJMXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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